molecular formula C25H27N5O2S B2941881 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide CAS No. 923146-74-1

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide

Cat. No.: B2941881
CAS No.: 923146-74-1
M. Wt: 461.58
InChI Key: WMPXIRZVRYREIA-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with diethylamino and methyl groups at the 4- and 6-positions, respectively. The pyrimidine is linked via an amino group to a phenyl ring, which is further connected to a naphthalene-2-sulfonamide moiety.

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-4-30(5-2)24-16-18(3)26-25(28-24)27-21-11-13-22(14-12-21)29-33(31,32)23-15-10-19-8-6-7-9-20(19)17-23/h6-17,29H,4-5H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPXIRZVRYREIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the synthesis of the pyrimidine core, followed by the introduction of the diethylamino and methyl groups through alkylation. Subsequently, the amino group is attached to a phenyl ring, which is then coupled with a naphthalene-2-sulfonyl chloride under conditions that promote nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production often utilizes high-pressure reactors to maintain control over the reaction conditions and maximize yield. The scale-up from laboratory to industrial production involves meticulous optimization of solvent systems, temperature, and catalytic agents to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide undergoes several types of chemical reactions, including:

  • Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

  • Reduction: It can be reduced to simpler amines under suitable conditions.

  • Substitution: Nucleophilic substitution is common, given the presence of sulfonamide groups.

Common Reagents and Conditions

  • Oxidation: Strong oxidizing agents like hydrogen peroxide in acidic medium.

  • Reduction: Catalytic hydrogenation using palladium on carbon.

  • Substitution: Reagents like sodium hydride in a polar aprotic solvent.

Major Products Formed

  • Oxidation: N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfone.

  • Reduction: Corresponding amines with reduced complexity.

  • Substitution: Products vary widely depending on the nucleophile involved.

Scientific Research Applications

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide is leveraged in several research fields:

  • Chemistry: Utilized as a building block for more complex organic syntheses.

  • Biology: Investigated for its potential as an inhibitor of specific enzymes.

  • Medicine: Explored for its therapeutic potential in the treatment of certain diseases, especially those involving inflammation and cancer.

  • Industry: Employed in the production of specialty dyes and pigments.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. The sulfonamide group is known to inhibit enzyme activity by mimicking the structure of natural substrates or binding to the active site. Its interaction with pyrimidine receptors is a key mechanism in its biological activity. This dual interaction allows it to modulate biochemical pathways involved in disease states.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Notable Properties
Target Compound (Naphthalene-2-sulfonamide) C₂₆H₂₈N₆O₂S ~477 Naphthalene sulfonamide, diethylamino High lipophilicity, strong H-bonding
4-Methoxybenzene-1-sulfonamide analog (CAS 923216-86-8) C₂₂H₂₈N₆O₃S ~463 Methoxybenzene sulfonamide Improved solubility, moderate H-bonding
Urea derivative (N-(4-fluorophenyl)urea) C₂₀H₂₁FN₆O 380.42 Urea bridge, fluorophenyl Enhanced polarity, target-specific binding
Pyrrolo[2,3-d]pyrimidine carboxamide () C₂₈H₃₄N₈O₃S ~579 Carboxamide, cyclopentyl Planar stacking, solubility
Phosphorylmethyl methanesulfonamide () C₂₈H₂₉FN₅O₃PS ~594 Phosphorylmethyl, methanesulfonamide Steric bulk, moderate permeability

Key Findings

  • Lipophilicity : The naphthalene sulfonamide derivative likely has higher logP values than smaller analogs (e.g., 4-methoxybenzene sulfonamide), favoring membrane penetration but risking solubility issues.
  • Hydrogen Bonding : Sulfonamide and urea groups enhance interactions with biological targets, though urea derivatives may sacrifice permeability for specificity .
  • Synthetic Accessibility: Pd-catalyzed coupling (e.g., ) is a common method for pyrimidine derivatives, but steric hindrance from substituents like diethylamino may require optimized conditions .

Biological Activity

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the sulfonamide class, known for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C25H33N5O4S
  • Molecular Weight : 499.63 g/mol
  • Structural Features : The compound features a sulfonamide group, a pyrimidine moiety, and an aromatic system, which contribute to its biological activity.

The primary mechanism of action for this compound involves inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), leading to competitive inhibition and subsequent disruption of bacterial growth and replication. This mechanism is common among sulfonamide derivatives, which have been extensively studied for their antimicrobial properties.

Antimicrobial Activity

Sulfonamides are primarily recognized for their antibacterial properties. Studies have shown that this compound exhibits significant activity against various bacterial strains. The structure-activity relationship (SAR) indicates that modifications on the aromatic ring can enhance potency against specific targets.

Antitumor Activity

Research has indicated potential antitumor properties for this compound. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in cell lines associated with breast and lung cancers. The compound's interaction with key enzymes involved in cell cycle regulation may contribute to its antitumor effects.

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, this compound has shown promise in reducing inflammation. Its ability to modulate inflammatory pathways suggests potential applications in treating conditions such as arthritis and other inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Amination : Formation of the pyrimidine moiety.
  • Sulfonation : Introduction of the sulfonamide group.
  • Coupling Reactions : Linking various functional groups to enhance biological activity.

The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against resistant strains of Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent.

Bacterial StrainMIC (µg/mL)
E. coli16
S. aureus8

Study 2: Antitumor Activity

In vitro assays conducted on breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis at concentrations above 10 µM. The study highlighted the importance of structural modifications in enhancing cytotoxicity.

Cell LineIC50 (µM)
MCF-712
MDA-MB-23115

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